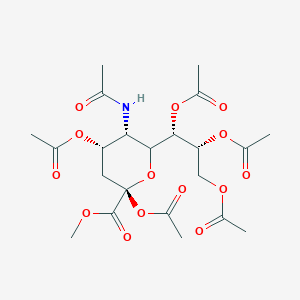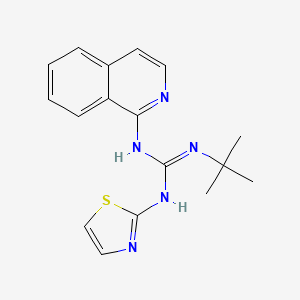
octadecanoic acid;(Z)-octadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid: and (Z)-octadec-9-enoic acid are two distinct fatty acids. Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. It is widely found in animal and plant fats. (Z)-octadec-9-enoic acid, also known as oleic acid, is an unsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is a major component of various vegetable oils, such as olive oil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Octadecanoic Acid (Stearic Acid):
Hydrogenation of Oleic Acid: Stearic acid can be synthesized by the hydrogenation of oleic acid in the presence of a nickel catalyst.
Saponification of Fats and Oils: Stearic acid is also produced by the saponification of animal fats and vegetable oils, followed by acidification of the resulting soap.
-
(Z)-Octadec-9-enoic Acid (Oleic Acid):
Hydrolysis of Triglycerides: Oleic acid can be obtained by the hydrolysis of triglycerides found in vegetable oils, such as olive oil and sunflower oil.
Chemical Synthesis: Oleic acid can also be synthesized through the oxidation of stearic acid using potassium permanganate.
Industrial Production Methods:
Fractional Distillation: Both stearic acid and oleic acid can be separated from other fatty acids through fractional distillation of hydrolyzed fats and oils.
Crystallization: Stearic acid can be purified by crystallization from solvents like ethanol.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Stearic Acid: Undergoes oxidation to produce stearic aldehyde and stearic acid peroxide.
Oleic Acid: Can be oxidized to produce oxoacids and peroxides.
-
Reduction:
Stearic Acid: Can be reduced to produce stearyl alcohol.
Oleic Acid: Can be hydrogenated to produce stearic acid.
-
Substitution:
Stearic Acid: Reacts with alcohols to form esters.
Oleic Acid: Reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen, and hydrogen peroxide.
Reduction: Hydrogen gas and nickel catalyst.
Substitution: Alcohols, halogens, and acids.
Major Products:
Stearic Acid: Stearyl alcohol, stearic aldehyde, and esters.
Oleic Acid: Stearic acid, oxoacids, and halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Stearic Acid: Used as a surfactant and emulsifying agent in various chemical formulations.
Oleic Acid: Used as a precursor in the synthesis of various chemicals, including detergents and lubricants.
Biology:
Stearic Acid: Studied for its role in cell membrane structure and function.
Oleic Acid: Investigated for its effects on lipid metabolism and cardiovascular health.
Medicine:
Stearic Acid: Used in the formulation of pharmaceutical tablets and capsules.
Oleic Acid: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry:
Stearic Acid: Used in the production of candles, cosmetics, and plastics.
Oleic Acid: Used in the manufacture of soaps, biodiesel, and food additives.
Mécanisme D'action
Stearic Acid:
Cell Membrane Interaction: Stearic acid integrates into cell membranes, affecting their fluidity and permeability.
Metabolic Pathways: Stearic acid is metabolized in the body to produce energy and other fatty acids.
Oleic Acid:
Lipid Metabolism: Oleic acid is involved in the regulation of lipid metabolism, influencing cholesterol levels and fatty acid synthesis.
Signal Transduction: Oleic acid activates various signaling pathways, including those related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Palmitic Acid: A saturated fatty acid with 16 carbon atoms, similar to stearic acid but with a shorter chain length.
Linoleic Acid: An unsaturated fatty acid with two double bonds, similar to oleic acid but with additional unsaturation.
Arachidic Acid: A saturated fatty acid with 20 carbon atoms, similar to stearic acid but with a longer chain length.
Uniqueness:
Stearic Acid: Unique for its high melting point and solid state at room temperature, making it suitable for use in candles and cosmetics.
Oleic Acid: Unique for its high monounsaturated fat content, making it beneficial for heart health and widely used in cooking oils.
Propriétés
Numéro CAS |
68311-06-8 |
|---|---|
Formule moléculaire |
C36H70O4 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
octadecanoic acid;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H36O2.C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
Clé InChI |
QWIDXEUVWSDDQX-SVMKZPJVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Numéros CAS associés |
68311-06-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)

![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)





![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)


![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)

